2-Amino-5-methylpyridin-3-ol

Description

Molecular Architecture and IUPAC Nomenclature

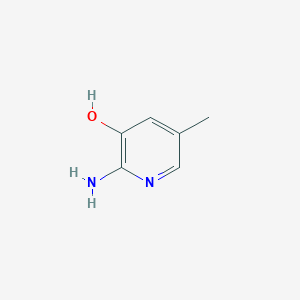

The molecular architecture of this compound reflects a carefully balanced arrangement of functional groups that maximizes both chemical stability and synthetic utility. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as this compound, indicating the presence of an amino group at position 2, a methyl substituent at position 5, and a hydroxyl group at position 3 of the pyridine ring system. The molecular formula C6H8N2O corresponds to a molecular weight of 124.14 grams per mole, positioning this compound within the range of small-molecule pharmaceuticals and synthetic intermediates.

The three-dimensional structure of this compound exhibits several notable features that distinguish it from other pyridine derivatives. The planar aromatic ring system maintains the characteristic geometry of pyridine, with the nitrogen atom adopting sp2 hybridization and contributing its lone pair of electrons to the aromatic π-system. The amino group at position 2 introduces additional basicity to the molecule while simultaneously providing a site for hydrogen bonding interactions with other molecules or biological targets. This amino functionality can exist in various protonation states depending on the pH of the surrounding environment, potentially influencing the compound's solubility and biological activity.

The hydroxyl group positioned at the 3-position of the pyridine ring introduces additional complexity to the molecular architecture through its ability to participate in both intramolecular and intermolecular hydrogen bonding interactions. The proximity of this hydroxyl group to the ring nitrogen creates the possibility for internal hydrogen bonding, which can influence the compound's conformation and potentially affect its reactivity in certain chemical transformations. Furthermore, the hydroxyl functionality provides an additional site for chemical modification, enabling the preparation of derivatives through standard organic transformations such as alkylation, acylation, or oxidation reactions.

The methyl group at position 5 serves multiple structural and electronic functions within the molecular framework of this compound. From an electronic perspective, the methyl substituent acts as an electron-donating group through both inductive and hyperconjugative effects, thereby increasing the electron density on the aromatic ring and potentially enhancing the nucleophilicity of other substituents. Sterically, the methyl group occupies space that may influence the molecule's ability to interact with biological targets or participate in certain chemical reactions, particularly those involving approach from the same face of the aromatic ring.

The overall molecular architecture of this compound creates a compound with multiple reactive sites and diverse chemical properties. The combination of basic amino functionality, acidic hydroxyl group, and electron-rich aromatic system provides numerous opportunities for chemical modification and biological interaction. This structural complexity, combined with the compound's relatively small size and favorable physicochemical properties, has contributed to its recognition as a valuable synthetic intermediate and potential pharmaceutical building block.

Historical Context of Pyridine Derivative Development

The historical development of pyridine derivatives represents one of the most significant chapters in the evolution of heterocyclic chemistry, with the discovery and subsequent functionalization of the pyridine nucleus laying the foundation for countless advances in pharmaceutical science and materials chemistry. The journey began in 1849 when Thomas Anderson, a Scottish scientist, first isolated pyridine from bone oil obtained through the high-temperature pyrolysis of animal bones. Anderson's initial characterization described pyridine as a colorless liquid with an unpleasant odor, highly soluble in water and readily dissolving in concentrated acids upon heating, observations that provided the first insights into the unique properties of this aromatic heterocycle.

The nomenclature of pyridine itself reflects the compound's discovery circumstances, as Anderson derived the name from the Greek word "pyr" meaning fire, in recognition of the high-temperature conditions required for its isolation. The addition of the "idine" suffix followed established chemical nomenclature conventions of the time, creating a systematic name that would eventually encompass an entire class of nitrogen-containing heterocycles. This naming convention established the precedent for subsequent pyridine derivatives, including amino and hydroxyl-substituted variants that would emerge decades later as important pharmaceutical intermediates.

The determination of pyridine's chemical structure proved to be a significant challenge that occupied chemists for several decades following its initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed that pyridine possessed a benzene-like structure with one carbon-hydrogen unit replaced by nitrogen, drawing analogies to the relationship between quinoline and naphthalene. This structural hypothesis was eventually confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, providing definitive proof of the six-membered ring structure and establishing the foundation for understanding pyridine's chemical behavior.

The first synthetic preparation of pyridine marked a watershed moment in heterocyclic chemistry when William Ramsay successfully combined acetylene and hydrogen cyanide in a red-hot iron furnace in 1876. This achievement represented the first deliberate synthesis of a heteroaromatic compound and demonstrated that these complex molecules could be prepared through rational synthetic design rather than relying solely on isolation from natural sources. Ramsay's success opened the door for subsequent developments in pyridine synthesis and functionalization, ultimately enabling the preparation of substituted derivatives like this compound through systematic chemical modification.

The major breakthrough in pyridine derivative synthesis came in 1881 with Arthur Rudolf Hantzsch's description of a general method for preparing substituted pyridines. The Hantzsch pyridine synthesis utilized readily available starting materials including β-keto acids, aldehydes, and ammonia or its salts to construct the pyridine ring system with predetermined substitution patterns. This methodology represented a paradigm shift in heterocyclic synthesis, moving from serendipitous discovery to rational design and enabling chemists to prepare specific pyridine derivatives for targeted applications.

| Year | Milestone | Researcher | Significance |

|---|---|---|---|

| 1849 | First isolation of pyridine | Thomas Anderson | Discovery of the parent heterocycle |

| 1869-1871 | Structural determination | Wilhelm Körner, James Dewar | Establishment of benzene analogy |

| 1876 | First synthetic preparation | William Ramsay | Proof of synthetic accessibility |

| 1881 | Hantzsch pyridine synthesis | Arthur Rudolf Hantzsch | General synthetic methodology |

| 1924 | Chichibabin synthesis | Aleksei Chichibabin | Industrial-scale production |

The development of efficient synthetic methods for pyridine derivatives accelerated dramatically in the early twentieth century with Aleksei Chichibabin's invention of a practical pyridine synthesis in 1924. The Chichibabin method utilized inexpensive starting materials and could be scaled for industrial production, making pyridine and its derivatives commercially accessible for the first time. This development proved crucial for the pharmaceutical industry, which was beginning to recognize the potential of pyridine-containing compounds as therapeutic agents.

The historical progression from Anderson's initial discovery to the development of sophisticated synthetic methodologies created the scientific foundation necessary for the eventual preparation of complex pyridine derivatives like this compound. The accumulation of knowledge regarding pyridine's chemical properties, reactivity patterns, and synthetic accessibility enabled researchers to design rational approaches for introducing amino and hydroxyl substituents at specific positions on the pyridine ring. This targeted functionalization represented a culmination of nearly a century of systematic research into pyridine chemistry and established the groundwork for modern pharmaceutical applications of aminohydroxypyridine derivatives.

Properties

IUPAC Name |

2-amino-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCYFNHOHNHFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552083 | |

| Record name | 2-Amino-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20348-17-8 | |

| Record name | 2-Amino-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Reaction with Sodium Amide

One traditional method involves the reaction of 3-methylpyridine with sodium amide in an inert solvent under elevated temperature and pressure. This method typically requires strict dryness due to the water sensitivity of sodium amide.

- Reagents: 3-methylpyridine, sodium amide, inert diluent.

- Conditions: Elevated temperature (approximately 140–160 °C) and pressure (30–40 kg/cm²).

- Yield: This method has reported yields up to 71.2% for 2-amino-5-methylpyridine.

Method 2: Use of Trialkylamine

Another effective approach involves reacting 3-methylpyridine-1-oxide with a trialkylamine followed by treatment with hydrogen bromide.

- Reagents: 3-methylpyridine-1-oxide, trialkylamine (e.g., trimethylamine), hydrogen bromide.

- Conditions: The reaction is conducted at temperatures ranging from 150 °C to 300 °C.

- Yield: This method can achieve high purity and yield, often exceeding 80%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of different preparation methods for this compound:

| Method | Key Reagents | Temperature Range (°C) | Pressure (kg/cm²) | Yield (%) |

|---|---|---|---|---|

| Sodium Amide Reaction | Sodium amide, 3-methylpyridine | 140–160 | 30–40 | Up to 71.2 |

| Trialkylamine Reaction | Trialkylamine, HBr, 3-methylpyridine-1-oxide | 150–300 | Variable | >80 |

Research Findings and Innovations

Recent innovations in the synthesis of this compound focus on improving yield and purity while reducing costs associated with raw materials and safety measures.

Enhanced Techniques

Recent patents describe methods that utilize alternative solvents and reaction conditions to streamline processes and enhance yields:

Use of Continuous Flow Reactors: These systems allow for better control over reaction conditions, leading to improved scalability and efficiency in industrial applications.

Optimized Reaction Conditions: Adjusting parameters such as temperature and pressure can significantly impact yield and product purity. For example, maintaining a specific temperature range during dealkylation reactions can maximize output.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Amino-5-methylpyridin-3-ol can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Research indicates that 2-amino-5-methylpyridin-3-ol may exhibit significant biological activity, particularly as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests that it could interact with various biological targets, including enzymes and receptors.

Case Study:

A study focusing on the structure-activity relationship of pyridine derivatives highlighted that modifications to the pyridine ring could enhance biological efficacy. Specifically, compounds similar to this compound have shown promise as protein kinase inhibitors, which are crucial in cancer treatment.

Agrochemicals

Role as an Intermediate:

this compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides. Its derivatives have been developed for effective weed control in agricultural practices.

Data Table: Applications in Agrochemicals

| Compound Name | Application Type | Description |

|---|---|---|

| This compound | Herbicides | Used as an intermediate in synthesis |

| 4-Methylpyridine derivatives | Insecticides | Effective against specific pests |

The synthesis process for these agrochemicals often involves reactions that enhance the compound's efficacy while ensuring environmental safety .

Materials Science

Fluorescent Properties:

Recent studies have explored the use of this compound in developing fluorescent materials. Its ability to form complexes with metal ions has been utilized in creating sensors for detecting environmental pollutants.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced photostability and fluorescence. These materials showed potential for use in biosensors and imaging applications .

Analytical Chemistry

Role in Assays:

In analytical chemistry, this compound has been employed as a reagent for various assays due to its reactivity and ability to form stable complexes with metal ions.

Data Table: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Metal Ion Detection | Colorimetric Assays | High sensitivity and selectivity |

| Chromatographic Analysis | HPLC | Effective separation of compounds |

These applications underscore the compound's versatility in analytical settings .

Mechanism of Action

The mechanism of action of 2-Amino-5-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Methyl (CH₃) and amino (NH₂) groups enhance nucleophilicity, whereas halogens (Br, F, Cl) and propargyl groups increase electrophilicity or enable functionalization .

- Solubility : Hydroxyl groups improve aqueous solubility, while halogens and aromatic substituents may reduce it .

Biological Activity

2-Amino-5-methylpyridin-3-ol is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiproliferative, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group at the second position and a hydroxyl group at the third position of the pyridine ring. This arrangement enhances its ability to form hydrogen bonds, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing that it was effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 32 |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. A notable study reported IC50 values indicating the compound's effectiveness in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 15 |

| MDA-MB-231 | 12 |

The presence of hydroxyl and amino groups contributes to its antiproliferative activity by enhancing interactions with cellular targets involved in cancer proliferation .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. It interacts with specific enzymes, potentially modulating their activity. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of pathogenic bacteria. The results confirmed its effectiveness, particularly against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines illustrated that derivatives of this compound exhibited enhanced antiproliferative activity compared to the parent compound. Modifications to the chemical structure improved binding affinity to target proteins involved in tumor growth .

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity.

- Lipophilicity : The methyl group increases lipophilicity, aiding membrane penetration.

- Enzyme Interactions : The compound's ability to interact with enzymes allows it to modulate biochemical pathways effectively.

Q & A

[Basic] What are the recommended synthetic routes for preparing 2-Amino-5-methylpyridin-3-ol with high purity?

Methodological Answer:

A common approach involves modifying halogenated pyridine precursors. For example, phosphonylation reactions using triethyl phosphite with 2-amino-3-bromo-5-methylpyridine derivatives can yield hydroxylated analogs like this compound. Key steps include:

- Starting Material : 2-Amino-3-bromo-5-methylpyridine (or similar halogenated precursor).

- Reagents : Triethyl phosphite, heated under reflux in an inert solvent (e.g., toluene).

- Purification : Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) to isolate the product .

Data Table :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | HBr/AcOH, 80°C | 85% | Adapted from [2] |

| Phosphonylation | Triethyl phosphite, toluene, reflux | 72% |

[Basic] Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), amino (-NH₂, δ 4.5–5.5 ppm), and hydroxyl (-OH, δ 5.0–6.0 ppm).

- ¹³C NMR : Identify pyridine carbons (C2: ~150 ppm, C3: ~140 ppm) and methyl groups (δ 20–25 ppm).

- IR Spectroscopy : Confirm -NH₂ (~3350 cm⁻¹), -OH (~3200 cm⁻¹), and aromatic C=N/C=C (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (theoretical m/z: 125.1) .

[Advanced] How can X-ray crystallography with SHELX software resolve hydrogen-bonding networks in this compound?

Methodological Answer:

- Data Collection : Use a single crystal (0.2–0.3 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for initial phase determination via dual-space methods.

- Refinement : SHELXL for full-matrix least-squares refinement. Key parameters:

- Hydrogen placement: Refine -NH₂ and -OH groups using riding models.

- Disorder modeling: Apply PART and SIMU instructions for methyl groups.

- Hydrogen Bonding : Use PLATON to analyze intermolecular interactions (e.g., O-H···N, N-H···O) .

[Advanced] How to compute electronic properties of this compound using DFT?

Methodological Answer:

- Software : Gaussian 09/16 with B3LYP functional and 6-311++G(d,p) basis set.

- Steps :

- Optimize geometry with tight convergence criteria.

- Compute HOMO-LUMO gaps to assess reactivity (expected gap: ~4–5 eV).

- Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.

- Validation : Compare calculated IR/NMR spectra with experimental data to confirm accuracy .

[Advanced] How to address contradictions in reported reactivity data for this compound?

Methodological Answer:

- Case Study : Discrepancies in regioselectivity during electrophilic substitution.

- Troubleshooting :

[Advanced] What strategies are effective for synthesizing metal complexes with this compound?

Methodological Answer:

- Ligand Design : Utilize the hydroxyl and amino groups as chelating sites.

- Synthesis Protocol :

- Dissolve ligand in ethanol/water (1:1).

- Add metal salt (e.g., Cu(NO₃)₂·3H₂O) dropwise at 60°C.

- Characterize via UV-Vis (d-d transitions) and EPR for Cu(II) complexes.

- Example : A Cu(II) complex showed square-planar geometry with λ_max ~650 nm .

[Basic] What safety protocols are critical when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.